molecular formula C6H5N3O B13920107 Imidazo[1,5-b]pyridazin-3-ol

Imidazo[1,5-b]pyridazin-3-ol

Cat. No.: B13920107
M. Wt: 135.12 g/mol
InChI Key: GMGLAHJHAXQLHF-UHFFFAOYSA-N
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Description

Imidazo[1,5-b]pyridazin-3-ol is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for imidazo[1,5-b]pyridazin-3-ol involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can further react at the exocyclic amino group with acetic anhydride, phenyl isocyanate, and para-tolualdehyde .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-b]pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the this compound scaffold.

Scientific Research Applications

Imidazo[1,5-b]pyridazin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,5-b]pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-b]pyridazin-3-ol is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

imidazo[1,5-b]pyridazin-3-ol

InChI

InChI=1S/C6H5N3O/c10-6-1-5-2-7-4-9(5)8-3-6/h1-4,10H

InChI Key

GMGLAHJHAXQLHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN2C1=CN=C2)O

Origin of Product

United States

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